Dimethyl 4-hydroxy-5-methylphthalate
Overview
Description
Dimethyl 4-hydroxy-5-methylphthalate is an organic compound with the molecular formula C11H12O5 It is a derivative of phthalic acid and is characterized by the presence of two ester groups, a hydroxyl group, and a methyl group attached to the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 4-hydroxy-5-methylphthalate can be synthesized through the esterification of 4-hydroxy-5-methylphthalic acid with methanol. The reaction is typically catalyzed by a strong acid such as sulfuric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction. The reaction mixture is then cooled, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the product. Industrial production also involves stringent quality control measures to ensure the consistency and safety of the compound.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4-hydroxy-5-methylphthalate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 4-keto-5-methylphthalate or 4-carboxy-5-methylphthalate.
Reduction: Formation of dimethyl 4-hydroxy-5-methylbenzyl alcohol.
Substitution: Formation of brominated or nitrated derivatives of this compound.
Scientific Research Applications
Dimethyl 4-hydroxy-5-methylphthalate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of dimethyl 4-hydroxy-5-methylphthalate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester groups can undergo hydrolysis, releasing the corresponding alcohols and acids, which can further interact with cellular components. These interactions can modulate various biochemical pathways, leading to the observed effects of the compound.
Comparison with Similar Compounds
Similar Compounds
Dimethyl phthalate: Lacks the hydroxyl and methyl groups, making it less reactive in certain chemical reactions.
Dimethyl 4-hydroxyphthalate: Similar structure but without the methyl group, affecting its steric and electronic properties.
Dimethyl 5-methylphthalate: Lacks the hydroxyl group, influencing its solubility and reactivity.
Uniqueness
Dimethyl 4-hydroxy-5-methylphthalate is unique due to the presence of both hydroxyl and methyl groups on the aromatic ring. This combination of functional groups enhances its reactivity and potential applications in various fields. The hydroxyl group increases its solubility in polar solvents, while the methyl group provides steric hindrance, influencing its interactions with other molecules.
Properties
IUPAC Name |
dimethyl 4-hydroxy-5-methylbenzene-1,2-dicarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c1-6-4-7(10(13)15-2)8(5-9(6)12)11(14)16-3/h4-5,12H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLVLHEUGSSSULY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1O)C(=O)OC)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001334430 | |
Record name | Dimethyl 4-hydroxy-5-methylphthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001334430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22481-13-6 | |
Record name | Dimethyl 4-hydroxy-5-methylphthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001334430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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